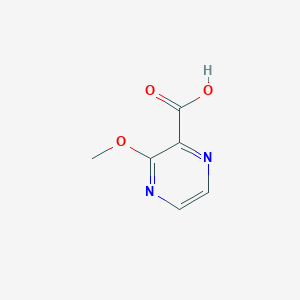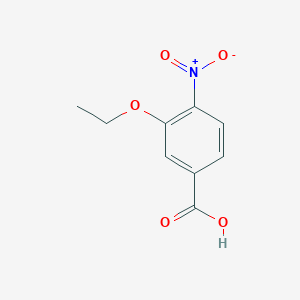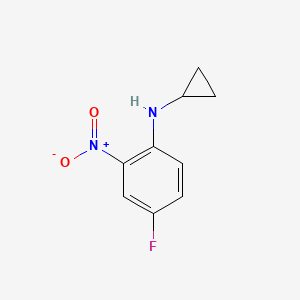![molecular formula C10H12F3NO B1370988 Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine CAS No. 1095157-60-0](/img/structure/B1370988.png)
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
Descripción general
Descripción
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a versatile chemical compound used extensively in scientific research. Its unique properties make it suitable for various applications, such as drug discovery and organic synthesis. It is also known as N-methyl-1-(4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride .
Molecular Structure Analysis
The molecular formula of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is C10H13ClF3NO . The InChI Code is 1S/C10H12F3NO.ClH/c1-14-6-8-2-4-9(5-3-8)15-7-10(11,12)13;/h2-5,14H,6-7H2,1H3;1H . The molecular weight is 255.67 .Physical And Chemical Properties Analysis
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a powder at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
1. Neurotoxicity Studies
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine and similar compounds have been studied for their potential neurotoxic effects. Amine N-methyltransferases in various animal brains can N-methylate certain pyridines, producing neurotoxins. This suggests that compounds like Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine could undergo similar transformations with potential neurotoxic consequences (Ansher et al., 1986).
2. Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures. For instance, the co-crystal structure of a related herbicide and its degradation product, triazine amine, was studied, highlighting the molecular interactions and hydrogen bonding patterns (Mereiter, 2011).
3. Solvent Interaction Studies
Studies on amine compounds, including those structurally related to Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, have shown how N-methylation and substitution in the phenyl or pyridyl ring affect their interaction with various solvents. This is crucial for understanding the solubility and reactivity of such compounds (Cumper & Singleton, 1968).
4. Reactivity in Catalysis
The reactivity of similar molecules in the presence of catalysts has been explored. For example, methyl phenyl carbonate's reactivity with aromatic amines under the influence of metal triflate catalysts demonstrates the potential of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine in chemical synthesis (Distaso & Quaranta, 2004).
5. Material Science Applications
In material science, related compounds have been used in the synthesis of fluorinated polyimides, showcasing their utility in developing materials with specific thermal and electrical properties (Chung et al., 2006).
6. Metal Ion Affinity and Fluorescence Properties
The affinity of related amines for metal ions and their fluorescence properties have been studied, which is relevant for applications in sensing and imaging technologies (Liang et al., 2009).
7. Corrosion Inhibition
Amine derivatives, including those structurally similar to Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, have been investigated as corrosion inhibitors for metals in acidic environments. This research is significant for industrial applications, especially in metal preservation (Boughoues et al., 2020).
8. Nonlinear Optical Materials
Research into the nonlinear optical response of amine and phenol/ether derivatives, similar to Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, has been conducted to understand their potential in optical technologies (Whitaker et al., 1996).
9. Synthetic Chemistry
These compounds have been used in the synthesis of new chemicals, such as ureido sugars and N-methyl- and N-alkylamines, showcasing their versatility in synthetic chemistry applications https://consensus.app/papers/synthesis-n‐methyl‐-n‐alkylamines-reductive-amination-senthamarai/4ae11335d1ec50a4a4c2e01d164b3244/?utm_source=chatgpt" target="_blank">(Piekarska-Bartoszewicz & Tcmeriusz, 1993; Senthamarai et al., 2018)
Safety and Hazards
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-methyl-1-[4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-8-2-4-9(5-3-8)15-7-10(11,12)13/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLFZUYZWTLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




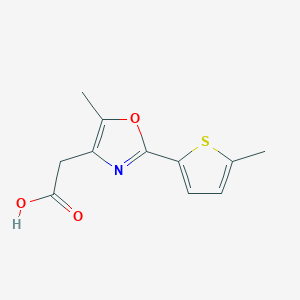

![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)
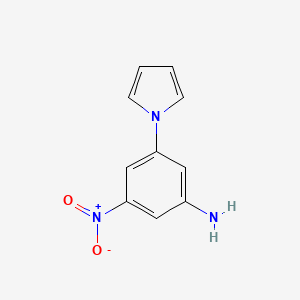


![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)
